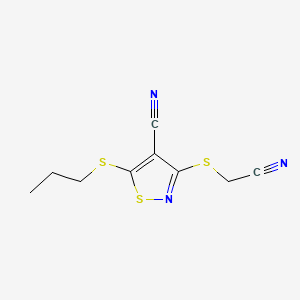
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is a chemical compound with a complex structure that includes a benzodioxane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodioxane ring system, followed by the introduction of the allyl group and the diethylamine moiety. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: A simpler compound with a similar ring system.
6-Allyl-1,4-benzodioxane: A related compound with an allyl group.
Diethylamine derivatives: Compounds with similar amine functionalities.
Uniqueness
2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is unique due to its combination of the benzodioxane ring system, allyl group, and diethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
13203-20-8 |
|---|---|
Formule moléculaire |
C15H22ClNO3 |
Poids moléculaire |
299.79 g/mol |
Nom IUPAC |
ethyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-5-12-6-7-13-15(19-11-10-17-13)14(12)18-9-8-16-4-2;/h3,6-7,16H,1,4-5,8-11H2,2H3;1H |
Clé InChI |
MSUVYEWTUYYJAJ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)

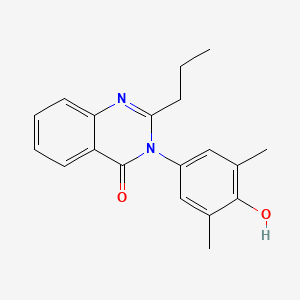
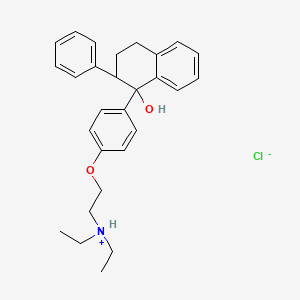
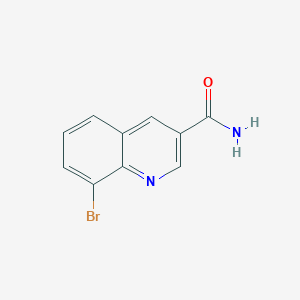

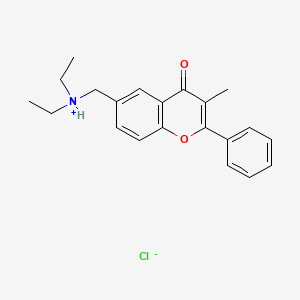
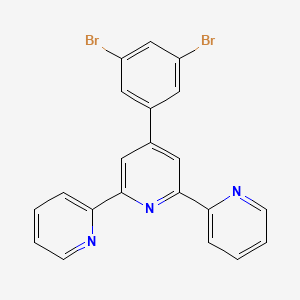

![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
